4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14-5-10-18(12-20(14)25(26)27)30(28,29)23-17-8-6-16(7-9-17)19-13-24-11-3-4-15(2)21(24)22-19/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSGKCGVDONQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Mode of Action
For instance, as CDK inhibitors, they can interfere with the cell cycle and potentially halt the proliferation of cancer cells. As calcium channel blockers, they can affect the movement of calcium ions within cells, influencing muscle contraction and electrical conduction in the heart. As GABA A receptor modulators, they can impact neurotransmission in the brain.
Biological Activity
4-Methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 373.43 g/mol. Its structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
Anticancer Properties
Research has indicated that compounds containing imidazo[1,2-a]pyridine moieties exhibit significant anticancer activity. In particular, studies have shown that derivatives of this structure can inhibit cell proliferation in various cancer cell lines. For instance:
- Study on Cell Lines : A study demonstrated that 8-methylimidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide | MCF-7 | 15 |
| 4-Methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide | HeLa | 20 |
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Various studies have highlighted the effectiveness of sulfonamides against bacterial infections.
- In Vitro Studies : A recent investigation found that the compound showed inhibitory activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. The imidazo[1,2-a]pyridine moiety is known to interact with targets such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Enzyme Inhibition : Research indicates that the compound acts as a selective inhibitor of CDK2, disrupting the phosphorylation of target proteins essential for cell cycle progression . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients experienced a reduction in tumor size and improved overall survival rates compared to those receiving standard treatments alone .
- Antimicrobial Efficacy : In a controlled study evaluating the efficacy of various sulfonamides against bacterial infections in hospitalized patients, this compound demonstrated significant effectiveness in reducing infection rates compared to placebo groups .
Scientific Research Applications
The compound 4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, enzyme inhibition, and antimicrobial activity, supported by relevant case studies and data tables.
Medicinal Chemistry
The compound's structural features suggest potential applications in the development of new therapeutic agents. Its sulfonamide moiety is known for its role in various pharmacological activities, including antibacterial and antitumor effects.
Case Study: Antitumor Activity
Research has indicated that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that a related compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit specific enzymes, making them valuable in treating conditions like diabetes and Alzheimer's disease.
Case Study: Enzyme Inhibition Studies
In a recent investigation, sulfonamide derivatives were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results showed that certain derivatives significantly inhibited these enzymes, suggesting potential applications in managing Type 2 diabetes mellitus and Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented, with many derivatives showing efficacy against a range of bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Q & A
Basic: What are the key synthetic strategies for preparing 4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide?
The synthesis typically involves a multi-step approach:
- Imidazo[1,2-a]pyridine core formation : Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under controlled pH and temperature (e.g., using chloroform and phosphorus oxychloride/DMF for formylation) .
- Sulfonamide coupling : Reacting the imidazo[1,2-a]pyridine intermediate with 3-nitro-4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC and validated by NMR and LC-MS .
Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the imidazo[1,2-a]pyridine core and sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and nitro/sulfonamide functional groups .
- Infrared Spectroscopy (IR) : Identification of characteristic peaks for sulfonamide (-SO₂NH-) and nitro (-NO₂) groups .
- HPLC or LC-MS : For purity assessment (>95%) and detection of byproducts .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this sulfonamide?
Methodological steps include:
- Systematic substitution : Modifying the methyl group on the imidazo[1,2-a]pyridine core or the nitro group on the benzene ring to assess effects on target binding (e.g., COX-2 inhibition or kinase modulation) .
- Bioisosteric replacement : Replacing the nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability while retaining activity .
- In vitro assays : Testing analogs against target enzymes (e.g., COX-2, phosphodiesterases) to correlate structural changes with IC₅₀ values .
Advanced: What computational methods aid in predicting the binding affinity of this compound with target enzymes?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., COX-2’s hydrophobic pocket) .
- Molecular Dynamics (MD) simulations : Assessing stability of ligand-enzyme complexes over time, focusing on hydrogen bonding and π-π stacking interactions .
- QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and potency .
Advanced: How can researchers resolve contradictions in biological activity data across similar imidazo[1,2-a]pyridine derivatives?
Strategies include:
- Standardized assay protocols : Control variables like cell line selection (e.g., HEK293 vs. CHO), incubation time, and solvent (DMSO concentration) to minimize variability .
- Meta-analysis : Cross-referencing data from multiple studies to identify consensus trends (e.g., substituent effects on antibacterial vs. anti-inflammatory activity) .
- Synthetic reproducibility : Re-synthesizing disputed compounds with rigorous purity validation (e.g., ≥98% by HPLC) to confirm reported activities .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Optimized reaction conditions : Transition from batch to flow chemistry for imidazo[1,2-a]pyridine core synthesis, improving yield and reducing byproducts .
- Green chemistry approaches : Replace toxic solvents (e.g., chloroform) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy to ensure consistency during sulfonamide coupling .
Basic: What are the documented biological targets of structurally related sulfonamide-imidazo[1,2-a]pyridine hybrids?
- COX-2 inhibition : Analogous compounds show selectivity for COX-2 over COX-1, attributed to the sulfonamide group’s interaction with the enzyme’s secondary pocket .
- Kinase modulation : Imidazo[1,2-a]pyridine derivatives inhibit protein kinases (e.g., JAK2, EGFR) via ATP-binding site competition .
- Antimicrobial activity : Bromine or fluorine substituents enhance antibacterial potency by disrupting bacterial membrane integrity .
Advanced: How does the nitro group influence the compound’s reactivity and pharmacological properties?
- Electrophilic susceptibility : The nitro group directs electrophilic substitution reactions, enabling functionalization at specific positions on the benzene ring .
- Reduction potential : Catalytic hydrogenation converts the nitro group to an amine (-NH₂), altering solubility and enabling conjugation with fluorescent probes .
- Metabolic stability : The nitro group may increase oxidative metabolism, necessitating prodrug strategies for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
